molecular formula C18H12N2S B14390687 2,3-Diphenylthieno[3,4-b]pyrazine CAS No. 90070-13-6

2,3-Diphenylthieno[3,4-b]pyrazine

Cat. No.: B14390687
CAS No.: 90070-13-6
M. Wt: 288.4 g/mol
InChI Key: KMVPSPDLRGMLEA-UHFFFAOYSA-N
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Description

2,3-Diphenylthieno[3,4-b]pyrazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a thieno[3,4-b]pyrazine core with two phenyl groups attached at the 2 and 3 positions. Its molecular formula is C18H12N2S, and it has a molecular weight of 288.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylthieno[3,4-b]pyrazine typically involves the reaction of 3,4-diaminothiophene with benzil in the presence of acetic acid. This reaction proceeds through a cyclization process, forming the thieno[3,4-b]pyrazine ring system . The reaction conditions generally include heating the reactants under reflux for several hours to ensure complete cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The availability of starting materials like 3,4-diaminothiophene and benzil, along with the relatively straightforward reaction conditions, makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenylthieno[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of 2,3-diphenylthieno[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in the context of perovskite solar cells, the compound acts as a hole-transporting material, facilitating the movement of positive charges (holes) within the cell. This is achieved through its matched energy levels, ideal surface topographies, and high hole mobilities . In biological systems, the compound’s mechanism of action may involve binding to specific proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Properties

CAS No.

90070-13-6

Molecular Formula

C18H12N2S

Molecular Weight

288.4 g/mol

IUPAC Name

2,3-diphenylthieno[3,4-b]pyrazine

InChI

InChI=1S/C18H12N2S/c1-3-7-13(8-4-1)17-18(14-9-5-2-6-10-14)20-16-12-21-11-15(16)19-17/h1-12H

InChI Key

KMVPSPDLRGMLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CSC=C3N=C2C4=CC=CC=C4

Origin of Product

United States

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